Kinome-wide Selectivity vs. CDK1, CDK4, and CDK6
AZD8421 demonstrates a highly selective inhibition profile, with an IC₅₀ of 9 nM for CDK2, and exhibits marked selectivity over the closely related CDK family members CDK1, CDK4, and CDK6 [1]. The J. Med. Chem. publication explicitly states the compound exhibits 'superior selectivity' against this panel of kinases, a critical differentiator from earlier, less selective CDK2 inhibitors [1]. This selectivity is a direct result of its binding mode, which forms a hydrogen bond with the CDK2-specific residue Lys89 .
| Evidence Dimension | CDK2 Inhibition vs. Other CDK Family Members |
|---|---|
| Target Compound Data | IC₅₀ = 9 nM (CDK2) |
| Comparator Or Baseline | CDK1, CDK4, CDK6 (CDK Family) |
| Quantified Difference | Selective for CDK2; >300-fold selectivity over CDK9 . Potency for other CDK family members is significantly lower (specific IC₅₀ values not disclosed in available abstracts, described as 'superior selectivity'). |
| Conditions | NanoBRET cellular target engagement assay [2] |
Why This Matters
This selectivity is essential for avoiding the dose-limiting toxicities associated with CDK1/4/6 inhibition, enabling more precise interrogation of CDK2 biology and potentially a wider therapeutic window for clinical development.
- [1] Ghosh A, et al. Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome. J Med Chem. 2025;68(17):18164-18177. View Source
- [2] Denz CR, et al. Abstract 5730: Targeting the cell cycle with AZD8421, a potent and highly selective CDK2 inhibitor. Cancer Res. 2024;84(6_Supplement):5730. View Source
